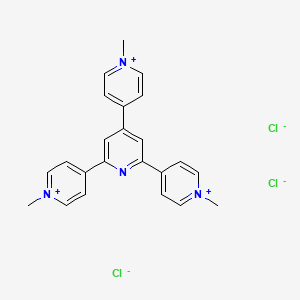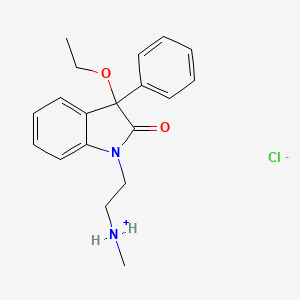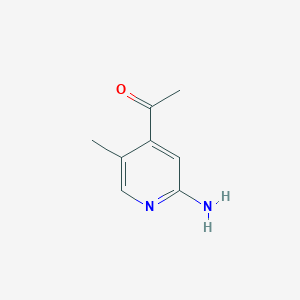
1-(2-Amino-5-methylpyridin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-methylpyridin-4-yl)ethanone is a chemical compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an amino group and a methyl group on the pyridine ring, along with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-methylpyridin-4-yl)ethanone typically involves the reaction of 2-amino-5-methylpyridine with an appropriate acylating agent. One common method is the acylation of 2-amino-5-methylpyridine using acetyl chloride or acetic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(2-Amino-5-methylpyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
1-(2-Amino-5-methylpyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism by which 1-(2-Amino-5-methylpyridin-4-yl)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethanone group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: This compound shares a similar structure but has a pyrimidine ring instead of a pyridine ring.
1-(3-Aminopyridin-4-yl)ethanone: This compound has an amino group at a different position on the pyridine ring.
Uniqueness: 1-(2-Amino-5-methylpyridin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethanone group makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
1-(2-amino-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4H,1-2H3,(H2,9,10) |
InChIキー |
GGMAETUEISQHJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


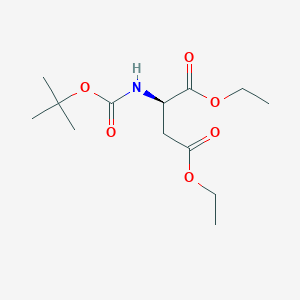

![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
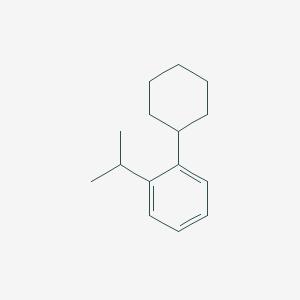
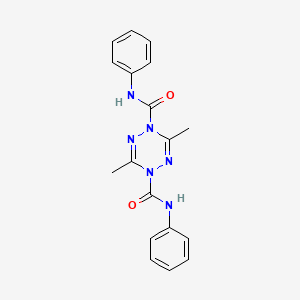

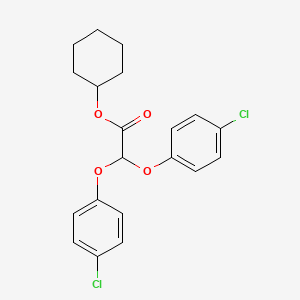
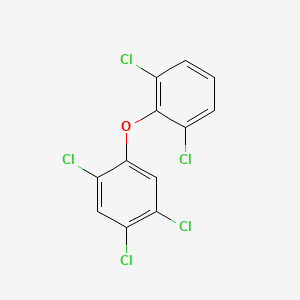
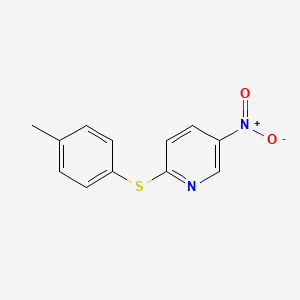
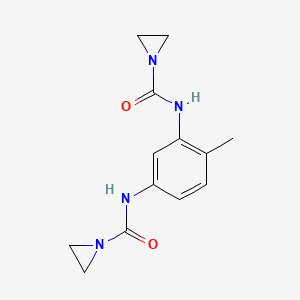
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
